1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one
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Overview
Description
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is a complex organic compound that features a piperazine ring and a hexaazatetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one involves multiple steps. The initial step typically includes the formation of the piperazine ring, which can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to physiological effects like smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE
Uniqueness
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is unique due to its hexaazatetracyclic structure, which is not commonly found in similar compounds. This structure may confer unique binding properties and biological activities.
Properties
Molecular Formula |
C32H42N8O |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one |
InChI |
InChI=1S/C32H42N8O/c1-22-15-16-23(2)27(21-22)37-17-19-38(20-18-37)29(41)14-8-13-28-34-35-32-39(28)26-12-7-6-11-25(26)31-33-30(36-40(31)32)24-9-4-3-5-10-24/h3-5,9-10,15-16,21,25-26,30-31,33,36H,6-8,11-14,17-20H2,1-2H3 |
InChI Key |
FFHWQCSOKHPEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5CCCCC5C6N4NC(N6)C7=CC=CC=C7 |
Origin of Product |
United States |
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